Etoloxamine hydrochloride

Description

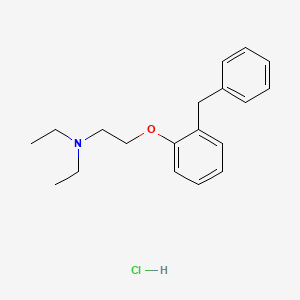

Etoloxamine hydrochloride is an antihistamine with the molecular formula C₁₉H₂₅NO and a molecular weight of 319.869 g/mol . Its structure lacks optical activity, stereocenters, or E/Z isomerism, as indicated by its SMILES notation (Cl.CCN(CC)CCOC1=C(CC2=CC=CC=C2)C=CC=C1) and InChIKey (CVGCIVPPAJBAKL-UHFFFAOYSA-N) . The compound features a diethylamine group connected via an ether linkage to a substituted benzene ring, which is critical for its antihistaminergic activity. Etoloxamine is classified under UNII code V61076VTBE and is primarily used for its histamine H₁-receptor antagonism .

Properties

CAS No. |

2087-37-8 |

|---|---|

Molecular Formula |

C19H26ClNO |

Molecular Weight |

319.9 g/mol |

IUPAC Name |

2-(2-benzylphenoxy)-N,N-diethylethanamine;hydrochloride |

InChI |

InChI=1S/C19H25NO.ClH/c1-3-20(4-2)14-15-21-19-13-9-8-12-18(19)16-17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3;1H |

InChI Key |

CVGCIVPPAJBAKL-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |

Synonyms |

etoloxamine etoloxamine hydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Etoloxamine hydrochloride with structurally or pharmacologically related hydrochloride salts, based on available evidence:

Key Findings:

Pharmacological Diversity: While Etoloxamine and Chlorphenoxamine both act as antihistamines , other hydrochlorides like Tapentadol (analgesic) and Memantine (neuroprotective) belong to distinct therapeutic classes .

Structural Variations: Etoloxamine’s ether-linked diethylamine group differentiates it from Chlorphenoxamine, which likely features a tertiary amine connected to aromatic rings (Fig.1 in ). Benzydamine’s benzofuran core (Fig.1 in ) and Dosulepin’s tricyclic system (Fig.1 in ) highlight structural divergence from Etoloxamine’s simpler aromatic-amine framework.

Physicochemical Properties : Evidence for colesevelam hydrochloride (unrelated to Etoloxamine) underscores the importance of equivalence in synthetic pathways, structural composition, and physicochemical properties for generic drug approval . Although direct data on Etoloxamine’s solubility or stability is unavailable, structural differences (e.g., ether vs. adamantane in Memantine) suggest variability in pharmacokinetics .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and stability of Etoloxamine hydrochloride?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Mass spectrometry (MS) is critical for identifying degradation products. For stability studies, accelerated thermal degradation experiments (e.g., 40°C/75% RH for 6 months) should be conducted, with data analyzed using kinetic models (e.g., zero-order or first-order decay) .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Follow UN GHS guidelines for hygroscopic and potentially irritant compounds. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 2–8°C to prevent hydrolysis. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid protocols .

Q. What experimental protocols are used to assess the solubility and dissolution kinetics of this compound?

Methodological Answer: Use the USP paddle apparatus (50–100 rpm, 37°C) with phosphate buffer (pH 6.8) as the dissolution medium. Analyze dissolution profiles using the Weibull model or Higuchi equation. For solubility, employ the shake-flask method with HPLC quantification across physiologically relevant pH ranges (1.2–7.4) .

Advanced Research Questions

Q. How can factorial design optimize the formulation of this compound for enhanced bioavailability?

Methodological Answer: Apply a 2³ factorial design to evaluate variables like polymer type (e.g., HPMC or PVP), drug-loading percentage, and pH modifiers. Response surface methodology (RSM) can model interactions between factors. For example, in hydrogel formulations (as demonstrated for metformin hydrochloride), viscosity and drug release kinetics are critical response variables .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer: Cross-validate assays using LC-MS/MS for plasma quantification. Address discrepancies by modeling physiologically based pharmacokinetics (PBPK) to account for metabolic enzymes (e.g., CYP450 isoforms) and tissue distribution. If in vitro-in vivo correlation (IVIVC) fails, investigate species-specific differences in absorption or protein binding .

Q. How do researchers design robust toxicity studies for this compound metabolites?

Methodological Answer: Use Ames tests for mutagenicity and micronucleus assays for genotoxicity. For chronic toxicity, administer escalating doses (10–100 mg/kg) to rodent models over 90 days, monitoring hepatic (ALT/AST) and renal (creatinine/BUN) biomarkers. Include positive controls (e.g., acetaminophen for hepatotoxicity) and reference OECD Guidelines 407/408 .

Q. What statistical methods are recommended for analyzing conflicting efficacy data in preclinical studies?

Methodological Answer: Apply meta-analysis using random-effects models to pool data across studies. Sensitivity analyses can identify outliers or confounding variables (e.g., batch variability in drug synthesis). Bayesian hierarchical models are useful for small sample sizes, as they incorporate prior pharmacokinetic data .

Q. How can researchers validate novel excipients for stabilizing this compound in solid dosage forms?

Methodological Answer: Screen excipients (e.g., mannitol, silica) using differential scanning calorimetry (DSC) to detect incompatibilities. Conduct accelerated stability studies (40°C/75% RH) with Fourier-transform infrared (FTIR) spectroscopy to monitor chemical interactions. Compare dissolution profiles against reference formulations .

Methodological Best Practices

Q. What guidelines ensure reproducibility in reporting this compound research?

Methodological Answer: Adhere to the Beilstein Journal of Organic Chemistry standards:

- Include raw spectral data (NMR, MS) in supplementary materials.

- Report synthesis yields with error margins (±SD).

- For biological assays, specify cell lines (e.g., HEK293 vs. HepG2) and passage numbers .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles:

Q. Tables for Reference

| Parameter | Analytical Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV (C18 column, 254 nm) | ≥98.5% (area normalization) |

| Residual Solvents | GC-FID | ICH Q3C Class 2 limits (e.g., <500 ppm) |

| Dissolution (Q₆₀) | USP Apparatus II | ≥85% released in 30 minutes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.